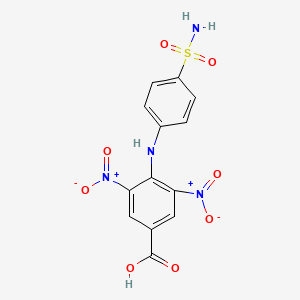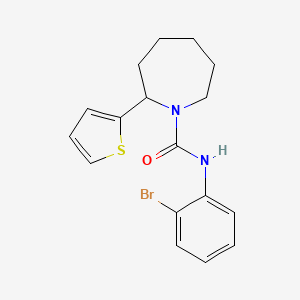![molecular formula C18H15N5O4 B5250981 3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid](/img/structure/B5250981.png)
3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research. The structure of this compound includes a benzoic acid moiety linked to a pyrazole ring, which is further substituted with a nitrophenyl diazenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-dimethyl-4-nitrophenylhydrazine, which is then diazotized and coupled with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-nitrophenol
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 4-Nitrophenylhydrazine
Uniqueness
3-[3,5-Dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the nitrophenyl diazenyl group and the pyrazole ring enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-[3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-11-17(20-19-14-6-4-8-16(10-14)23(26)27)12(2)22(21-11)15-7-3-5-13(9-15)18(24)25/h3-10H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMXDHMZUKAINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5250899.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5250909.png)
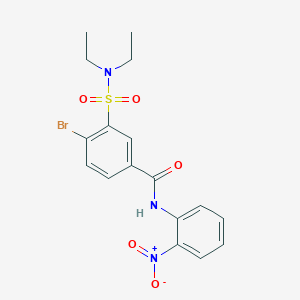
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}thiophene-2-carboxamide](/img/structure/B5250915.png)
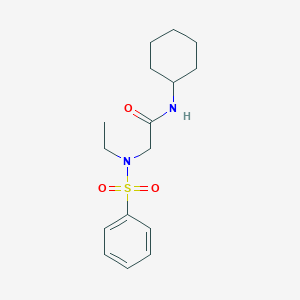
![(5E)-1-(2,4-dichlorophenyl)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5250949.png)
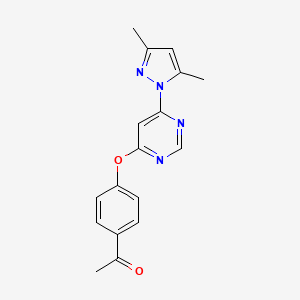
![(5E)-5-[(2-Fluorophenyl)methylidene]-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5250959.png)
![N-[1-[(3-chloro-2-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5250966.png)
![3-butoxy-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5250972.png)
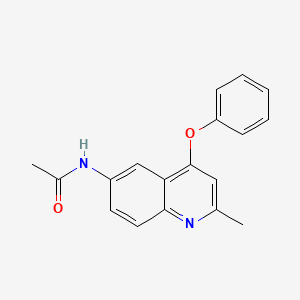
![1-(2,6-difluorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5250985.png)
